Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

IAP Antagonist Proline Mimetic Cancer Therapy

Researchers sourcing a validated bicyclic scaffold for IAP antagonist programs often face limited availability of the 3-carboxylate ester essential for SAR exploration. This compound provides the precise octahydropyrrolo[1,2-a]pyrazine core with a critical methyl ester handle for amide coupling or hydrolysis. - Enables potent bivalent IAP antagonists with cIAP1 IC50 values as low as 1.3 nM and tumor growth inhibition GI50 of 1.8 nM. - Preferred pyrrolo[1,2-a]pyrazine regioisomer for antimicrobial library synthesis over 5H-pyrrolo[2,3-b]pyrazine. - Supplied with verified purity, ready for immediate derivatization without requiring in-house chiral separation or esterification.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Cat. No. B11909677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN2CCCC2CN1
InChIInChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3
InChIKeyNPRJZFPRCHQZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate: High-Purity Heterocyclic Scaffold


Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate (CAS 1779695-93-0, 65594-24-3; C9H16N2O2; MW 184.24) is a nitrogen-containing bicyclic heterocycle comprising a saturated pyrrolidine ring fused to a piperazine ring with a methyl ester substituent at the 3-position . This compound serves as a key building block in medicinal chemistry, belonging to the pyrrolo[1,2-a]pyrazine scaffold class, which has demonstrated diverse biological activities including kinase inhibition, antimicrobial activity, and anticancer properties [1]. The compound is commercially available with verified purity specifications ranging from 95% to 98% from multiple reputable vendors .

Scaffold Proline bioisostere for IAP antagonist lead optimization studies
Handle Methyl ester at 3-position enables amide coupling and further derivatization
Profile Class-level activity across kinase, antimicrobial, and cell-model screening contexts

Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate: Generic Substitution Pitfalls


The methyl ester moiety at the 3-position of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is not a generic structural feature; its presence dictates both synthetic utility and biological performance of downstream derivatives . Replacement with an unsubstituted octahydropyrrolo[1,2-a]pyrazine core (CAS 5654-83-1, MW 126.20) eliminates the carboxylate handle essential for further functionalization via amide coupling or hydrolysis, while substitution with alternative esters (e.g., ethyl analog) alters lipophilicity and metabolic stability in bioactive molecules . The pyrrolo[1,2-a]pyrazine scaffold itself exhibits regioisomer-dependent biological profiles: pyrrolo[1,2-a]pyrazine derivatives demonstrate superior antibacterial, antifungal, and antiviral activities compared to 5H-pyrrolo[2,3-b]pyrazine derivatives, which show preferential activity toward kinase inhibition [1]. Selection of an inappropriate regioisomer or core structure may fundamentally compromise the intended therapeutic or synthetic application.

  • Ester handle absence Unsubstituted octahydropyrrolo[1,2-a]pyrazine core lacks the 3-carboxylate group, eliminating key amide coupling and hydrolysis pathways.
  • Ester group variation Alternative esters (e.g., ethyl analog) alter lipophilicity and metabolic stability in downstream bioactive molecules.
  • Regioisomer mismatch 5H-pyrrolo[2,3-b]pyrazine regioisomer exhibits a kinase-inhibition-preferred profile, which may not support antimicrobial screening contexts.

Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate: Quantitative Evidence


Octahydropyrrolo[1,2-a]pyrazine Scaffold as Proline Bioisostere

The octahydropyrrolo[1,2-a]pyrazine scaffold was rationally designed as a novel proline bioisostere based on X-ray co-crystal structure analysis of the AVPI tetrapeptide motif bound to XIAP [1]. Unlike simple proline or pyrrolidine mimetics, the bicyclic octahydropyrrolo[1,2-a]pyrazine core introduces a second nitrogen atom that enables additional hydrogen-bonding interactions and restricts conformational flexibility to pre-organize the binding pose [1].

Proline Bioisostere Design
Class-level inference
Bicyclic octahydropyrrolo[1,2-a]pyrazine with two nitrogen atoms offers additional H-bond acceptor and conformational restriction vs. proline
Supports rational IAP antagonist design through structure-guided mimetic approach
X-ray co-crystal structure with cIAP1/XIAP BIR3 domains; review required
IAP Antagonist Proline Mimetic Cancer Therapy

cIAP1 and XIAP Inhibitory Activity

Lead optimization of the octahydropyrrolo[1,2-a]pyrazine scaffold yielded compound 45 (T-3256336), which exhibited potent cellular inhibitory activity against cIAP1 (IC50: 1.3 nM) and XIAP (IC50: 200 nM), with tumor growth inhibition GI50 of 1.8 nM in MDA-MB-231 breast cancer cells [1].

IAP Inhibition
Class-level inference
cIAP1 IC50 1.3 nM, XIAP IC50 200 nM; GI50 1.8 nM (MDA-MB-231)
Reported cellular IAP antagonist activity context; cell-model endpoint interpretation required
MDA-MB-231 breast cancer cell line; class-level data from lead compound 45 (T-3256336)
Apoptosis IAP Inhibition Anticancer

Octahydropyrrolo[1,2-a]pyrazine-Based PHD2 Inhibitors

Octahydropyrrolo[1,2-a]pyrazine-2-carbonyl-containing compounds have been developed as potent PHD2 (Egl nine homolog 1) enzyme inhibitors with IC50 values of 3.31 nM and 3.16 nM [1][2].

PHD2 Inhibition
Class-level inference
IC50 3.16–3.31 nM (PHD2 enzyme assay)
Supports HIF-prolyl hydroxylase inhibitor research; enzyme inhibition context
PHD2 residues 181–417, 5 nM fixed enzyme; BindingDB data
PHD2 Inhibition HIF Pathway Anemia

Versatile Synthetic Building Block

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate features a methyl ester at the 3-position that provides a reactive handle for amide bond formation, hydrolysis to carboxylic acid, or reduction to alcohol, enabling diverse downstream derivatization . In contrast, the unsubstituted octahydropyrrolo[1,2-a]pyrazine core (CAS 5654-83-1, MW 126.20) lacks this carboxylate functionality, limiting its direct utility in peptide coupling or scaffold elaboration .

Synthetic Versatility
Data to verify
Target: methyl ester present; comparator: unsubstituted core lacks carboxylate handle
Ester functionality enables direct peptide coupling and library synthesis
Supplier data; verify reactivity in specific coupling conditions
Medicinal Chemistry Organic Synthesis Building Block

Commercial Purity Specifications

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is commercially available with verified purity specifications of 95% (Bidepharm) and 98% (Leyan), with batch-specific QC documentation including NMR, HPLC, and GC .

Purity Specification
Data to verify
95% (Bidepharm) and 98% (Leyan) commercial purity grades
Meets standard research-grade building block purity expectations
Supplier QC documentation (NMR, HPLC, GC); batch-specific verification advised
Quality Control Procurement Purity

Methyl Octahydropyrrolo[1,2-a]pyrazine-3-carboxylate: Application Scenarios


Synthesis of IAP Antagonists for Oncology

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate serves as the core scaffold for constructing potent IAP antagonists. The octahydropyrrolo[1,2-a]pyrazine moiety functions as a proline bioisostere, enabling the development of compounds with cIAP1 IC50 values as low as 1.3 nM and tumor growth inhibition GI50 of 1.8 nM in MDA-MB-231 breast cancer cells [1]. Researchers can elaborate the 3-carboxylate methyl ester via hydrolysis to the carboxylic acid followed by amide coupling to introduce diverse substituents that optimize potency and oral bioavailability [1].

PHD2 Inhibitor Development for Anemia

The octahydropyrrolo[1,2-a]pyrazine scaffold has been validated in potent PHD2 inhibitors with IC50 values of 3.16–3.31 nM [1][2]. Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate provides a starting point for constructing PHD2 inhibitors that stabilize HIF-α and stimulate erythropoiesis. The ester group enables facile derivatization to optimize pharmacokinetic properties while maintaining the bicyclic core essential for target engagement.

Pyrrolo[1,2-a]pyrazine Chemical Library Synthesis

The pyrrolo[1,2-a]pyrazine scaffold exhibits broad biological activity including antibacterial, antifungal, antiviral, and kinase inhibitory properties [1]. Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate provides a versatile entry point for library synthesis via ester hydrolysis, amide coupling, or reduction. The pyrrolo[1,2-a]pyrazine regioisomer is preferred over 5H-pyrrolo[2,3-b]pyrazine for antimicrobial applications based on class-level activity profiling [1].

Application
Selection Property
Validation Focus
IAP antagonist lead optimization
Proline bioisostere scaffold with ester derivatization handle
Cellular IAP inhibition and tumor cell growth inhibition model studies
PHD2 inhibitor development
Octahydropyrrolo[1,2-a]pyrazine core supporting nanomolar enzyme inhibition
PHD2 enzyme assay and HIF pathway stabilization assays
Heterocycle chemical library synthesis
Regioisomer-defined scaffold with broad synthetic versatility
Antimicrobial and kinase panel screening; structure-activity relationship profiling

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